2-(4-methoxyphenyl)-6-[[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazole
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Overview
Description
MMV007384 is a compound identified as part of the Malaria Box, a collection of chemical compounds developed by the Medicines for Malaria Venture to facilitate drug discovery for malaria and other neglected diseases . This compound has shown significant potential in various biological assays, particularly in its ability to perturb bilayer membranes .
Chemical Reactions Analysis
MMV007384 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MMV007384 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV007384 has been extensively studied for its potential in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of MMV007384 involves its interaction with biological membranes, leading to perturbations in membrane structure and function . This bilayer-perturbing effect is believed to contribute to its toxicity in cell-based assays. Additionally, MMV007384 inhibits deoxyhypusine hydroxylase by chelating iron ions at the enzyme’s active site, thereby preventing the hydroxylation of deoxyhypusine .
Comparison with Similar Compounds
MMV007384 can be compared with other compounds in the Malaria Box, such as:
MMV665805: Another potent inhibitor of deoxyhypusine hydroxylase with strong iron chelation capacity.
The uniqueness of MMV007384 lies in its dual ability to perturb bilayer membranes and inhibit deoxyhypusine hydroxylase, making it a valuable compound for both biological research and potential therapeutic development .
Properties
Molecular Formula |
C29H24N4O2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-[[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C29H24N4O2/c1-34-22-9-5-20(6-10-22)28-30-24-13-3-18(16-26(24)32-28)15-19-4-14-25-27(17-19)33-29(31-25)21-7-11-23(35-2)12-8-21/h3-14,16-17H,15H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
UAHNYHPLYYIAEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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